![molecular formula C17H13NO3 B2864152 N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 3845-17-8](/img/structure/B2864152.png)
N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it might have .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions used in the synthesis of the compound, as well as reactions that the compound can participate in .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Crystallography and Structural Analysis
Research on derivatives of N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has provided significant insights into crystal structures and molecular conformations. Studies have revealed that these molecules are essentially planar, exhibiting anti conformations with respect to the amide C—N rotamer and cis geometries regarding the chromone ring and amide carbonyl group positions (Gomes et al., 2015). This structural information is crucial for understanding the molecular interactions and stability of these compounds.
Synthetic Methodologies
The development of one-pot, multi-component synthetic methodologies for derivatives of N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide highlights their potential in creating antioxidant and antibacterial agents. Such methodologies enable the efficient synthesis of chromene systems through Knoevenagel condensation and nucleophilic substitution processes, showcasing broad substrate scope and high product yields (Subbareddy & Sumathi, 2017).
Chemosensor Development
The compound's derivatives have been utilized in the development of highly selective fluorescence chemosensors for ions like Cu2+ and H2PO4−. These chemosensors exhibit "on-off-on" fluorescence responses, facilitating the detection of these ions in various environmental and biological contexts. The ability to synthesize such sensitive and selective chemosensors underscores the versatility of N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide derivatives in analytical chemistry applications (Meng et al., 2018).
Polymeric Materials
The synthesis of novel poly(coumarin-amide)s incorporating N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide derivatives highlights their application in material science. These polymers exhibit photosensitive properties, amorphous nature, and good thermal stability, making them suitable for advanced material applications. The study demonstrates the potential of these derivatives in the design and development of new polymeric materials with specific optical and thermal properties (Nechifor, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)18-17(20)16-10-14(19)13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRXKPFTYUVBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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